molecular formula C10H16O2 B6233120 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287279-77-8

3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6233120
CAS No.: 2287279-77-8
M. Wt: 168.2
InChI Key:
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Description

3-(2-Methylpropyl)bicyclo[111]pentane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[111]pentane core with a 2-methylpropyl group attached to the third carbon and a carboxylic acid group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common approach is the use of a metal-free homolytic aromatic alkylation protocol. This method allows for the introduction of the 2-methylpropyl group onto the bicyclo[1.1.1]pentane core.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise temperature control, using appropriate catalysts, and ensuring the purity of reagents to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to bioisosteres can be exploited to design new drugs with improved potency and selectivity.

Medicine: In the medical field, this compound may be used in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

  • 3-(tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid

  • 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness: this compound stands out due to its unique bicyclic structure and the presence of the 2-methylpropyl group, which can influence its reactivity and biological activity. This compound's distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

2287279-77-8

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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